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Compound of Interest
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Introduction

Gene knockout is a powerful reverse genetics technique used to inactivate a specific gene to
understand its function within an organism.[1] This is achieved by replacing the gene of interest
with a selectable marker, often an antibiotic resistance cassette, through homologous
recombination.[2] Outer membrane protein H (OmpH) is a component of the outer membrane in
various bacteria, and creating an ompH knockout mutant can elucidate its role in processes like
nutrient uptake, antibiotic resistance, and pathogenicity.[3]

This document provides a detailed protocol for creating an ompH knockout mutant in bacteria,
such as Escherichia coli, using the highly efficient Lambda Red Recombinase system.[4][5]
This method, also known as recombineering, utilizes the bacteriophage A Red proteins (Gam,
Exo, and Beta) to mediate homologous recombination of a linear DNA cassette with the
bacterial chromosome.[5] The system requires only short regions of homology (~50 bp)
flanking the DNA cassette, which can be easily incorporated into PCR primers.[5]

Principle of Lambda Red-Mediated Gene Knockout
The Lambda Red system consists of three key proteins:

o Gam: Prevents the degradation of linear DNA by the host cell's RecBCD and SbcCD

nucleases.[5]
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e Exo: A5'to 3' exonuclease that processes the double-stranded DNA cassette, creating 3'
single-stranded overhangs.[5]

e Beta: Binds to the single-stranded overhangs and facilitates strand invasion and
recombination at the target homologous sequence on the chromosome.[5]

The process involves introducing a linear DNA fragment (typically an antibiotic resistance gene)
flanked by sequences homologous to the regions directly upstream and downstream of the
ompH gene into a bacterial strain temporarily expressing the Lambda Red proteins. The cell's
machinery, aided by the Red proteins, then replaces the native ompH gene with the linear DNA
cassette.

Experimental Workflow Diagram

Click to download full resolution via product page

Caption: Workflow for generating an ompH knockout mutant via Lambda Red Recombineering.

Detailed Experimental Protocol

This protocol is adapted for use in E. coli K-12 strains like BW25113, which contains a
defective A prophage. The Lambda Red system is provided by the temperature-sensitive helper
plasmid pKD46.

Materials:
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E. coli strain BW25113 containing plasmid pKD46

o Template plasmid for resistance cassette (e.g., pKD4 for Kanamycin resistance)
e Primers (see Primer Design)

o High-fidelity DNA polymerase

e Dpnl restriction enzyme

e LB Broth and Agar

e Arabinose (1 M stock)

o Kanamycin and Ampicillin

e SOC medium

o Electroporator and cuvettes (1-mm gap)

Phase 1: Generation of the Knockout Cassette

1. Primer Design Design forward and reverse primers to amplify the kanamycin resistance
gene from the pKD4 plasmid. Each primer will consist of two parts:

3' end (~20 nt): Binds to the template plasmid (pKD4) flanking the resistance gene.

e 5" end (~50 nt): Homologous to the region immediately upstream (Forward primer) or
downstream (Reverse primer) of the ompH gene in the bacterial chromosome.

e Forward Primer (ompH_KO_F):5'-[50 nt upstream of ompH start codon]-[20 nt binding to
pKD4 template]-3'

e Reverse Primer (ompH_KO_R):5'-[50 nt downstream of ompH stop codon]-[20 nt binding to
pKD4 template]-3'

2. PCR Amplification of the Kanamycin Resistance Cassette Perform a PCR reaction to amplify
the linear knockout cassette.
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Component Volume (50 pL reaction) Final Concentration
5x High-Fidelity Buffer 10 pL 1x

dNTPs (10 mM) 1pL 200 pM

ompH_KO_F Primer (10 puM) 2.5 uL 0.5 uM

ompH_KO_R Primer (10 pM) 2.5uL 0.5 uM

pKD4 plasmid DNA (10 ng/uL) lpuL 10 ng

High-Fidelity Polymerase 0.5 uL

Nuclease-free water To 50 pL

PCR Cycling Conditions:
« Initial Denaturation: 98°C for 30 sec
e 30-35 Cycles:
o 98°C for 10 sec
o 55-65°C for 30 sec (adjust based on primer Tm)
o 72°C for 90 sec (adjust based on cassette size)
e Final Extension: 72°C for 5 min
e Hold: 4°C
3. Purification and Dpnl Digestion
» Verify the PCR product size (~1.5 kb for KanR from pKD4) on a 1% agarose gel.
o Purify the PCR product using a standard PCR purification kit. Elute in nuclease-free water.[6]
o Digest the purified product with Dpnl to remove the methylated template plasmid DNA.[6]

e |ncubate at 37°C for 1 houir.
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» Purify the digested product again to remove the enzyme and buffer. Quantify the DNA
concentration.

Phase 2: Recombineering

4. Preparation of Electrocompetent Cells

 Inoculate 10-15 mL of LB broth containing Ampicillin (100 pg/mL) with a single colony of E.
coli BW25113/pKD46. Grow overnight at 30°C.

e The next day, inoculate 100 mL of LB + Ampicillin with the overnight culture to an ODeoo Of
~0.1.

e Grow at 30°C with shaking to an ODeoo of 0.4-0.6.

e Add 1 mL of 1 M Arabinose (final concentration 10 mM) to induce the expression of the
Lambda Red enzymes. Continue shaking at 30°C for 45-60 minutes.

o Rapidly chill the culture on ice for 15-30 minutes.
o Harvest the cells by centrifugation at 4,000 x g for 15 min at 4°C.

o Wash the cell pellet twice by resuspending in 50 mL of ice-cold sterile 10% glycerol and
centrifuging.

e Resuspend the final pellet in 0.5-1.0 mL of ice-cold 10% glycerol. The cells are now
electrocompetent and should be used immediately or stored at -80°C.

5. Electroporation

e Thaw competent cells on ice.

e Add 100-200 ng of the purified linear DNA cassette to 50 pL of cells.[6]
o Transfer the mixture to a pre-chilled 1-mm gap electroporation cuvette.

o Pulse the cells. Typical settings for E. coli are 1.8 kV, 25 uF, 200 Q.[6]
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Immediately add 1 mL of SOC medium to the cuvette and transfer the cell suspension to a
microfuge tube.

Incubate at 37°C for 1-2 hours with gentle shaking to allow for recombination and expression
of the antibiotic resistance gene.

. Selection of Recombinants

Plate 100-200 pL of the recovered cells onto LB agar plates containing Kanamycin (25-50
pg/mL).

Incubate the plates at 37°C for 16-24 hours. The higher temperature is non-permissive for
the pKD46 plasmid, aiding in its removal.[6]

Phase 3: Verification of the Knockout Mutant

7.

8

Curing the Helper Plasmid
Colonies that grow on the Kanamycin plates are putative mutants.

To ensure the temperature-sensitive pKD46 plasmid is cured, streak single colonies onto
fresh Kanamycin plates and incubate at 37°C or 42°C.

Verify the loss of the plasmid by testing for Ampicillin sensitivity. Patch colonies onto an LB
plate and an LB + Ampicillin plate. Colonies that grow on LB but not on LB + Ampicillin have
lost the plasmid.

. PCR Verification Verify the correct insertion of the cassette and deletion of the ompH gene

using colony PCR with three sets of primers.[7][8] A schematic of the primer binding sites is

shown below.
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Knockout (KO) Locus

<--k2--

--k1-->

...[Upstream]--P1-->--[KanR Cassette]--<--P2--[Downstream]...

Wild-Type (WT) Locus

...[Upstream]--P1-->--JompH gene]--<--P2--[Downstream]...

Click to download full resolution via product page
Caption: Primer binding sites for PCR verification of the AompH mutant.
e Primer Pair A (External): P1 (binds upstream of the ompH gene) and P2 (binds downstream).
o Expected WT product: Size of ompH gene + flanking regions.

o Expected KO product: Size of KanR cassette + flanking regions (will be larger or smaller
than WT depending on gene sizes).

e Primer Pair B (Internal WT check): Primers that bind within the ompH coding sequence.
o Expected WT product: A band of predicted size.
o Expected KO product: No band.

e Primer Pair C (Internal KO check): P1 and an internal KanR primer (k2).

o Expected WT product: No band.
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o Expected KO product: A band of predicted size.

9. Sequencing For ultimate confirmation, the PCR product from Primer Pair A (using genomic
DNA from the putative mutant as a template) should be sequenced to confirm the precise
insertion of the resistance cassette at the ompH locus.[9]

Quantitative Data Summary

The following table provides typical quantitative values for the protocol.
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Parameter

Typical Value /| Range

Notes

Primer Design

Sufficient for efficient

Homology Arm Length 40 - 50 bp recombination with the
Lambda Red system.
o ) Standard length for PCR
Template Binding Region 18-22 bp ]
primers.[9]
Knockout Cassette
_ Varies depending on the
PCR Product Size (pKD4 - )
~1.5 kb specific resistance cassette
KanR)
used.
Purified DNA for Higher amounts can lead to
] 100 - 200 ng i
Electroporation arcing.[6]
Cell Culture & Selection
_ _ Induces expression of Red
Arabinose Induction Conc. 10 mM
genes from pKD46.
o For maintaining the helper
Ampicillin Conc. (pKD46) 100 pg/mL ] )
plasmid during growth at 30°C.
i ) Selects for successful
Kanamycin Conc. (Selection) 25 - 50 pg/mL

recombinants.[10]

Electroporation

Cuvette Gap Size

1 mmor2mm

1 mm is common for bacteria.

Voltage

1.8 kV (for 1 mm cuvette)

Check manufacturer's
recommendations for your

specific electroporator.

Verification

WT ompH PCR Product Size

Gene-specific

Check the size of the ompH

gene in your target organism.
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KO PCR Product Size ~1.5 kb + flanking region Confirms cassette insertion at

(External) length the correct locus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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